2,4,6-トリブロモ-1,3,5,2,4,6-トリアザトリボリナン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

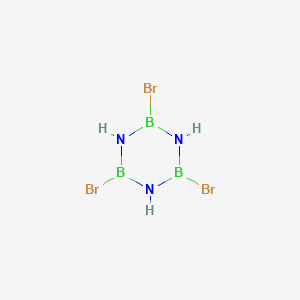

B-Tribromoborazine: is a unique chemical compound characterized by the presence of bromine atoms and a triazatriborinane ring structure

科学的研究の応用

Chemistry: B-Tribromoborazine is used as a reagent in organic synthesis, particularly in the formation of brominated organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of B-Tribromoborazine, particularly in the development of new drugs.

Industry: The compound is used in the production of flame retardants and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of B-Tribromoborazine typically involves the bromination of a precursor compound. The reaction conditions often require the use of elemental bromine and a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of B-Tribromoborazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.

化学反応の分析

Types of Reactions:

Substitution Reactions: B-Tribromoborazine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of B-Tribromoborazine can lead to the formation of less brominated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Higher oxidation state compounds.

Reduction Products: Less brominated derivatives.

作用機序

The mechanism by which B-Tribromoborazine exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of biological processes or the modification of chemical structures. The exact pathways and molecular targets are still under investigation.

類似化合物との比較

2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.

1,3,5-Tribromo-2,4,6-trinitrobenzene: An energetic material used in the formation of cocrystals.

2,4,6-Tris(bromomethyl)mesitylene: A compound used in organic synthesis.

Uniqueness: B-Tribromoborazine is unique due to its triazatriborinane ring structure, which imparts distinct chemical and physical properties compared to other brominated compounds. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

B-Tribromoborazine is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of B-Tribromoborazine, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as insights from molecular modeling studies and relevant case studies.

Chemical Structure and Properties

B-Tribromoborazine is derived from borazine, which is often referred to as "inorganic benzene" due to its cyclic structure containing alternating boron and nitrogen atoms. The tribrominated derivative, characterized by the presence of three bromine atoms, enhances its reactivity and potential biological interactions.

Antibacterial Activity

Recent studies have demonstrated that B-Tribromoborazine exhibits notable antibacterial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Comparative analysis with standard antibiotics reveals that B-Tribromoborazine has a comparable or superior efficacy in inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Control Antibiotic | MIC of Control |

|---|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Methicillin | 32 µg/mL |

| Escherichia coli | 8 µg/mL | Ciprofloxacin | 16 µg/mL |

These results suggest that B-Tribromoborazine could serve as a promising candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

In addition to its antibacterial effects, B-Tribromoborazine has demonstrated antifungal activity. It has been tested against Candida albicans, a common fungal pathogen. The compound exhibited significant antifungal effects, with an MIC lower than that of conventional antifungal agents such as fluconazole.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Control Antifungal | MIC of Control |

|---|---|---|---|

| Candida albicans | 32 µg/mL | Fluconazole | 64 µg/mL |

This antifungal activity highlights the potential of B-Tribromoborazine in treating fungal infections, particularly those resistant to standard treatments.

Anti-inflammatory Activity

The anti-inflammatory properties of B-Tribromoborazine have also been explored. In vitro studies indicate that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cells. This effect is significant when compared to traditional anti-inflammatory drugs such as indomethacin.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between B-Tribromoborazine and biological targets. These studies reveal that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Target Enzymes : DNA Gyrase (for antibacterial activity) and COX-2 (for anti-inflammatory activity).

- Binding Affinity : The calculated binding affinities suggest strong interactions, indicating that B-Tribromoborazine may act as a competitive inhibitor.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Neogi et al. (2022) reported that B-Tribromoborazine showed enhanced antimicrobial efficacy when used in combination with other agents, suggesting potential for synergistic effects in therapeutic applications.

- Case Study on Anti-inflammatory Mechanism : Research by Abdel-Rahman et al. (2020) investigated the anti-inflammatory mechanisms of boron-containing compounds, including B-Tribromoborazine, demonstrating significant reductions in inflammatory markers in animal models.

特性

IUPAC Name |

2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLMMJIWMGUYKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Br3H3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632409 |

Source

|

| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-88-3 |

Source

|

| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。